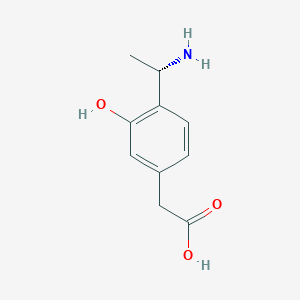
(S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an aminoethyl group and a hydroxyphenyl group, making it a versatile building block for the synthesis of numerous pharmaceuticals and natural compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . Another method involves the reaction of racemic 4-(1-aminoethyl)-benzoic acid methyl ester with an acylating agent in the presence of a lipase to form the desired product .
Industrial Production Methods
Industrial production of this compound often relies on biocatalytic processes due to their efficiency and selectivity. The use of engineered transaminases and lipases in large-scale reactors allows for the production of this compound with high purity and yield .
化学反应分析
Types of Reactions
(S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The hydroxyphenyl group can be reduced to form phenyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound .
Major Products
The major products formed from these reactions include imines, oximes, phenyl derivatives, and various substituted amides, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
科学研究应用
(S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The hydroxyphenyl group can participate in aromatic interactions, further enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- ®-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid
- (S)-3-(1-Aminoethyl)-4-fluorobenzoic acid
- (S)-4-(1-Aminoethyl)-benzoic acid methyl ester
Uniqueness
(S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid is unique due to its specific chiral configuration and the presence of both aminoethyl and hydroxyphenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications .
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
2-[4-[(1S)-1-aminoethyl]-3-hydroxyphenyl]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(11)8-3-2-7(4-9(8)12)5-10(13)14/h2-4,6,12H,5,11H2,1H3,(H,13,14)/t6-/m0/s1 |
InChI 键 |
OPRIPKIJBYLDTP-LURJTMIESA-N |
手性 SMILES |
C[C@@H](C1=C(C=C(C=C1)CC(=O)O)O)N |
规范 SMILES |
CC(C1=C(C=C(C=C1)CC(=O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


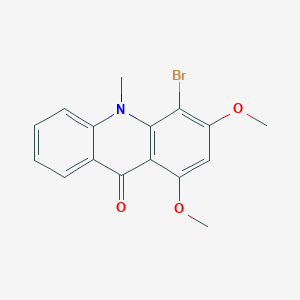
![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)
![4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B12932371.png)

![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)
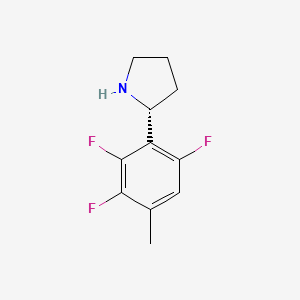
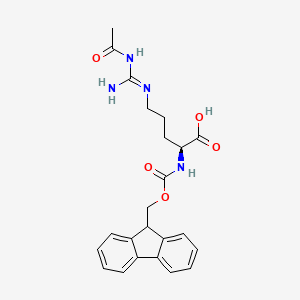
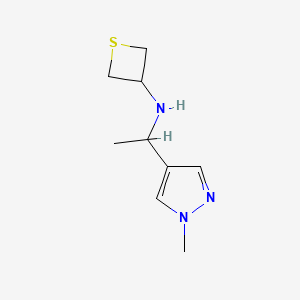
![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
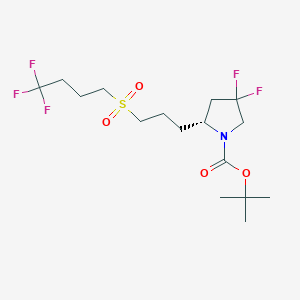
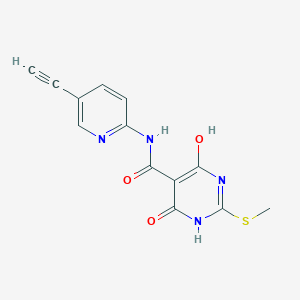
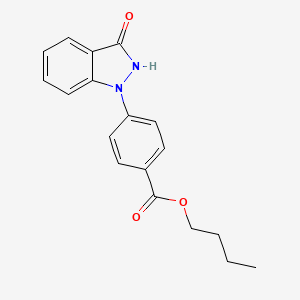
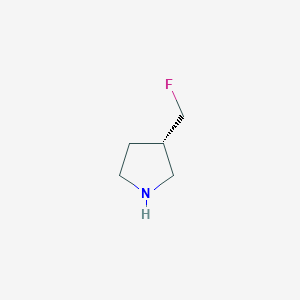
![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)
